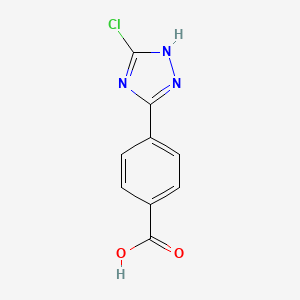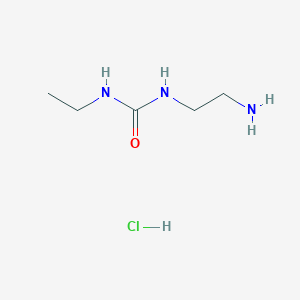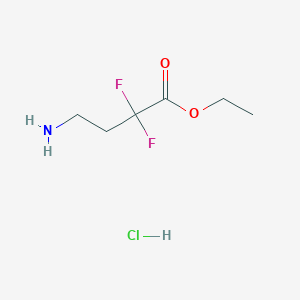
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as DMIA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Acetochlor, a chloroacetamide herbicide structurally related to the specified compound, has been extensively studied for its metabolism and environmental fate. Research demonstrates the complex metabolic pathways involving acetochlor in rat and human liver microsomes, highlighting the enzymatic processes that lead to its bioactivation and potential carcinogenicity. This study underlines the importance of understanding the metabolic fate of such compounds for assessing their environmental and health impacts (Coleman et al., 2000).
Radiosynthesis for Metabolism Studies
The radiosynthesis of acetochlor, a related chloroacetamide herbicide, provides critical insights into its metabolism and mode of action. Such methods enable the tracking of herbicide movement within biological systems, facilitating a deeper understanding of their pharmacokinetics and dynamics (Latli & Casida, 1995).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlights the potential of using enzymatic methods for the synthesis of drug intermediates. This process optimization study offers an eco-friendly alternative to traditional chemical synthesis, which can be applied to the manufacture of pharmaceuticals, including those related to the target compound (Magadum & Yadav, 2018).
Biodegradation Pathways
Research into the biodegradation of acetochlor by Rhodococcus sp. outlines the enzymatic breakdown of this herbicide, shedding light on potential environmental bioremediation strategies. The study identified the cytochrome P450 system involved in the N-deethoxymethylation step, crucial for the detoxification and breakdown of chloroacetamide herbicides (Wang et al., 2015).
Antioxidant Activity of Chemical Derivatives
A study on the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives demonstrates the potential biomedical applications of indole-based compounds. The evaluation of these compounds for antioxidant activity could guide the development of new therapeutic agents, hinting at the broader pharmaceutical applications of compounds structurally related to the specified molecule (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-25-19-8-5-16(6-9-19)13-21(24)22-14-17-7-10-20-18(12-17)11-15(2)23(20)3/h5-12H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJTYUANBIZBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2713766.png)
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713768.png)






![2-Ethoxy-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2713776.png)
